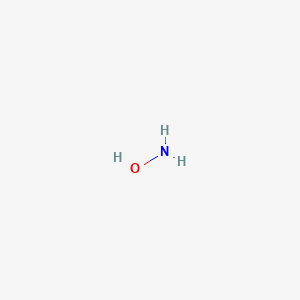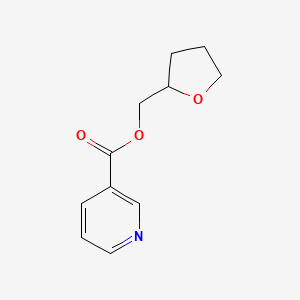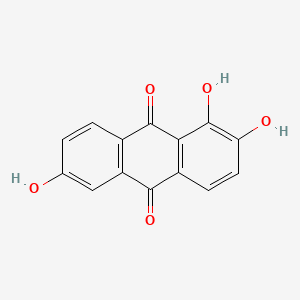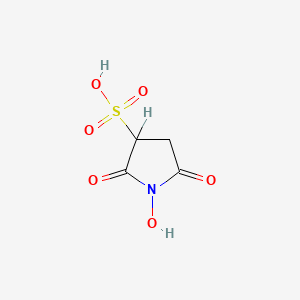
1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid
概述
描述
N-羟基磺基琥珀酰亚胺(钠盐)是N-羟基琥珀酰亚胺的水溶性磺化类似物。它常用于生物偶联技术,特别是用于活化羧基以形成胺反应性酯。该化合物的分子式为C4H4NNaO6S,分子量为217.13 g/mol .
作用机制
N-羟基磺基琥珀酰亚胺(钠盐)通过活化羧基形成胺反应性酯来发挥作用。然后这些酯可以与伯胺反应形成稳定的酰胺键。活化过程涉及形成反应性中间体,促进胺基团的亲核攻击,从而形成酰胺键 .
生化分析
Biochemical Properties
1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid plays a crucial role in biochemical reactions as an activator. It is often used to modify the surface of proteins and colloidal particles for reaction, labeling, or immobilization . This compound interacts with enzymes and proteins, facilitating the formation of amide bonds in peptide synthesis. The nature of these interactions involves the activation of carboxyl groups, making them more reactive towards nucleophilic attack by amines .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by modifying proteins and enzymes, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, the modification of surface proteins can alter cell signaling pathways, leading to changes in gene expression and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an activator in amide synthesis by forming reactive intermediates that facilitate the coupling of carboxyl groups with amines . This process involves enzyme inhibition or activation, depending on the specific biochemical reaction being targeted. Additionally, changes in gene expression can occur as a result of these interactions, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It is typically stored at refrigerated temperatures to maintain its stability . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to significant changes in cellular activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively modify proteins and enzymes without causing adverse effects. At higher doses, toxic or adverse effects may be observed, including potential disruptions in cellular functions and metabolic activities . Threshold effects are also noted, where a certain dosage level is required to achieve the desired biochemical modifications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to protein and peptide synthesis. It interacts with enzymes and cofactors that facilitate the formation of amide bonds, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is crucial for the efficient synthesis of peptides and other biomolecules.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation in specific cellular compartments. The compound’s distribution is essential for its effective participation in biochemical reactions and modifications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The activity and function of the compound are closely linked to its localization, as it needs to be in proximity to its target biomolecules to be effective.
准备方法
合成路线和反应条件
N-羟基磺基琥珀酰亚胺(钠盐)通过使N-羟基琥珀酰亚胺与磺化剂反应合成,通常在脱水剂(如碳二亚胺)存在下进行。反应条件通常包括在水性或甲醇溶液中混合反应物,并在受控温度下维持反应,以确保高产率和纯度 .
工业生产方法
N-羟基磺基琥珀酰亚胺(钠盐)的工业生产遵循类似的合成路线,但规模更大。该工艺涉及使用大型反应器和精确控制反应参数,以确保产品质量一致。最终产品通常通过结晶或色谱技术进行纯化,以达到所需的纯度水平 .
化学反应分析
反应类型
N-羟基磺基琥珀酰亚胺(钠盐)主要进行取代反应,特别是与羧基反应形成活性酯。这些酯对伯胺具有高度反应性,促进了稳定的酰胺键的形成 .
常用试剂和条件
涉及N-羟基磺基琥珀酰亚胺(钠盐)的反应中最常用的试剂是碳二亚胺,例如1-乙基-3-(3-二甲基氨基丙基)碳二亚胺 (EDC)。反应通常在水性或甲醇溶液中,在室温或略高于室温下进行 .
主要产物
涉及N-羟基磺基琥珀酰亚胺(钠盐)的反应形成的主要产物是胺反应性酯,这些酯用于各种生物偶联应用。这些酯可以进一步与伯胺反应形成稳定的酰胺键,通常用于蛋白质交联和标记 .
科学研究应用
N-羟基磺基琥珀酰亚胺(钠盐)在科学研究中具有广泛的应用:
相似化合物的比较
类似化合物
N-羟基琥珀酰亚胺: 与N-羟基磺基琥珀酰亚胺(钠盐)相比,它是一种非磺化类似物,亲水性较低.
N-羟基磺基琥珀酰亚胺: 该化合物的游离酸形式,也用于类似的生物偶联应用.
独特性
N-羟基磺基琥珀酰亚胺(钠盐)的独特之处在于它的水溶性和对伯胺的增强的反应性。这使其特别适用于水性生物偶联反应,在这些反应中,其他亲水性较低的化合物可能无法有效地发挥作用 .
属性
IUPAC Name |
1-hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO6S/c6-3-1-2(12(9,10)11)4(7)5(3)8/h2,8H,1H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJXGCIPWAVXJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501002684 | |
| Record name | 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501002684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82436-78-0 | |
| Record name | N-Hydroxysulfosuccinimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082436780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501002684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
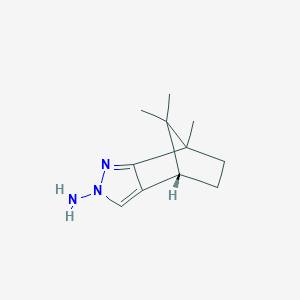


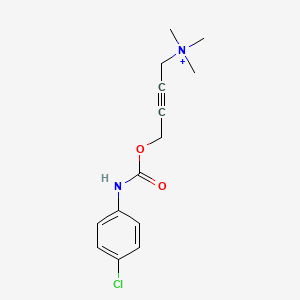

![2-[4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid](/img/structure/B1203894.png)
